1-Cyanopiperazine

Catalog No.
S3418148
CAS No.
34065-01-5
M.F
C5H9N3
M. Wt
111.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyanopiperazine

CAS Number

34065-01-5

Product Name

1-Cyanopiperazine

IUPAC Name

piperazine-1-carbonitrile

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

InChI

InChI=1S/C5H9N3/c6-5-8-3-1-7-2-4-8/h7H,1-4H2

InChI Key

DJDBLBBSUAQYAA-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C#N

Canonical SMILES

C1CN(CCN1)C#N

1-Cyanopiperazine (CAS 34065-01-5) is a highly versatile, bifunctional heterocyclic building block featuring a reactive secondary amine and an electrophilic cyanamide moiety [1]. In procurement and process chemistry, it is primarily sourced to bypass the hazardous, low-yielding, and statistically problematic mono-cyanation of symmetric piperazine [2]. By providing a natively pre-differentiated piperazine scaffold, 1-cyanopiperazine serves as an advanced precursor for the synthesis of guanidines, 1,2,4-triazoles, and complex N-linked pharmacophores, offering superior atom economy and process safety compared to in-house cyanation protocols[3].

Substituting 1-cyanopiperazine with generic, unprotected piperazine requires buyers to perform in-house cyanation using highly toxic cyanogen bromide (BrCN) [1]. Because piperazine is a symmetric diamine, direct cyanation inevitably yields a statistical mixture of unreacted starting material, the desired mono-cyanated product (~50% yield limit), and 1,4-dicyanopiperazine [2]. Resolving this mixture requires tedious chromatographic separation, drastically reducing throughput. Alternatively, using 1-Boc-piperazine to control regioselectivity introduces a three-step sequence (cyanation, deprotection, and purification), increasing solvent waste and process time [3]. Procuring 1-cyanopiperazine directly eliminates both the statistical yield penalty and the need to handle volatile BrCN, making it the only viable choice for scalable, safe synthesis of cyano-piperazine derivatives.

Elimination of Statistical Yield Penalties in Mono-Cyanation

Direct cyanation of unprotected piperazine with cyanogen bromide typically results in a statistical mixture, limiting the theoretical yield of the mono-cyanated product to approximately 50%, alongside significant 1,4-dicyanopiperazine formation [1]. By procuring pre-synthesized 1-cyanopiperazine, buyers achieve 100% selectivity for the mono-cyano scaffold, bypassing the >45% yield loss and the intensive chromatographic separation required to isolate the desired mono-adduct from the bis-adduct [2].

Evidence DimensionMono-cyanation selectivity and effective yield
Target Compound Data100% mono-cyano selectivity (pre-formed)
Comparator Or BaselinePiperazine + BrCN (~50% mono-cyano yield due to statistical distribution)
Quantified Difference~50% absolute increase in effective mono-adduct yield
ConditionsSymmetric diamine functionalization without orthogonal protection

Eliminates the need for costly and time-consuming chromatographic separation of symmetric and asymmetric diamines during scale-up.

Reduction of Synthetic Steps via Pre-Differentiated Nitrogens

When synthesizing complex asymmetric piperazines, using 1-Boc-piperazine as a starting material requires a minimum of three steps to achieve a cyanamide (cyanation, Boc-deprotection, and subsequent functionalization) [1]. 1-Cyanopiperazine provides natively differentiated nitrogen centers—a nucleophilic secondary amine and an electrophilic cyanamide—allowing direct functionalization in a single step [2]. This reduces the synthetic sequence by 66% and eliminates the mass waste associated with the Boc protecting group (100 Da per molecule).

Evidence DimensionSynthetic step count for asymmetric functionalization
Target Compound Data1 step (direct functionalization of the secondary amine)
Comparator Or Baseline1-Boc-piperazine (3 steps: cyanation, deprotection, functionalization)
Quantified Difference66% reduction in synthetic steps and elimination of deprotection waste
ConditionsSynthesis of N-alkyl/N-acyl-N'-cyanopiperazine derivatives

Significantly accelerates library synthesis and reduces solvent/reagent overhead in medicinal chemistry workflows.

Process Safety and Reagent Toxicity Mitigation

In-house synthesis of cyanamides from secondary amines requires the stoichiometric use of cyanogen bromide (BrCN) or highly specialized cyanation agents [1]. BrCN is highly volatile, toxic, and poses severe regulatory and handling challenges at scale. Procuring 1-cyanopiperazine directly shifts the hazard burden entirely, reducing the end-user's BrCN requirement from ≥1.0 equivalents to 0 equivalents, thereby drastically lowering the safety infrastructure required for the downstream process [2].

Evidence DimensionEquivalents of highly toxic cyanation reagents handled in-house
Target Compound Data0 equivalents (hazard eliminated)
Comparator Or BaselineIn-house cyanation of piperazine (≥1.0 equivalents of BrCN or TMSCN)
Quantified Difference100% reduction in toxic cyanation reagent handling
ConditionsPilot-scale or laboratory synthesis of cyanamide derivatives

Lowers the regulatory, safety, and infrastructure burden for facilities producing guanidine or triazole pharmacophores.

Direct Precursor Suitability for 1,2,4-Triazole Synthesis

The cyanamide moiety of the 1-cyanopiperazine scaffold acts as a highly efficient electrophile for condensation reactions. For example, cyano-piperazine derivatives can undergo direct, base-free condensation with hydrazides (e.g., 2-fluorobenzohydrazide) under microwave heating (120°C) to yield 3,5-disubstituted-1,2,4-triazoles in >99% yield[1]. Unprotected piperazine lacks this electrophilic carbon and cannot participate in this class of heterocycle-forming cyclizations without prior functionalization [2].

Evidence DimensionYield in direct 1,2,4-triazole condensation
Target Compound Data>99% yield (via the cyanamide carbon)
Comparator Or BaselineUnprotected piperazine (0% yield, incapable of direct triazole formation)
Quantified Difference>99% absolute increase in target heterocycle yield
ConditionsMicrowave heating (120°C) with hydrazides in DMF, base-free

Provides a rapid, high-yielding, and base-free route to complex triazole-linked piperazine drug candidates.

Scalable Synthesis of Piperazine-Linked Guanidines

Because 1-cyanopiperazine provides a pre-installed electrophilic cyanamide group, it is the optimal building block for the synthesis of complex guanidines[1]. Amines can add directly to the cyano group, avoiding the need to handle cyanogen bromide in the buyer's facility. This is particularly critical in the scale-up of MC4-R agonists and other guanidine-containing pharmaceuticals where process safety and high atom economy are paramount.

Microwave-Assisted 1,2,4-Triazole Pharmacophore Generation

The cyanamide moiety of 1-cyanopiperazine undergoes highly efficient, base-free condensation with hydrazides under microwave irradiation [2]. This makes it an ideal precursor for medicinal chemistry programs targeting 3,5-disubstituted-1,2,4-triazoles, enabling rapid library generation with >99% yields and minimal purification overhead compared to multi-step de novo triazole syntheses.

Orthogonal Functionalization in Asymmetric Piperazine Synthesis

For projects requiring asymmetric functionalization of the piperazine ring (e.g., N-alkylation on one side, N-cyanation on the other), 1-cyanopiperazine serves as a superior alternative to mono-Boc or mono-benzyl piperazine [3]. Its natively differentiated nitrogens allow for direct functionalization of the secondary amine in a single step, cutting the synthetic sequence by 66% and accelerating the production of advanced drug intermediates.

XLogP3

-0.1

Dates

Last modified: 08-19-2023

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